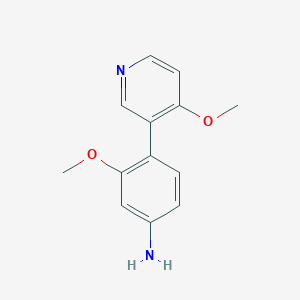
6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrimidine-2,4-dione with phosphorus oxychloride (POCl3) at elevated temperatures . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce hydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Pharmaceutical Research: The compound serves as a lead molecule for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it can inhibit the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair . By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death. Additionally, the compound may interact with other proteins and enzymes, modulating various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- 6-chloro-3-phenyl-1H-pyrimidine-2,4-dione
- 3-methyl-5-phenyl-1H-pyrimidine-2,4-dione
- 6-chloro-3-methyl-1H-pyrimidine-2,4-dione
Comparison: Compared to similar compounds, 6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione exhibits unique properties due to the presence of both chlorine and methyl groups. These substituents can influence the compound’s reactivity, stability, and biological activity. For instance, the chlorine atom can participate in substitution reactions, while the methyl group can affect the compound’s lipophilicity and interaction with biological targets .
Eigenschaften
Molekularformel |
C11H9ClN2O2 |
|---|---|
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
6-chloro-3-methyl-5-phenyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-10(15)8(9(12)13-11(14)16)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,16) |
InChI-Schlüssel |
MSTJMEPTLLNRBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(NC1=O)Cl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



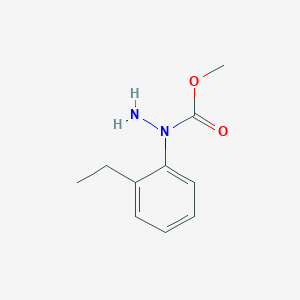
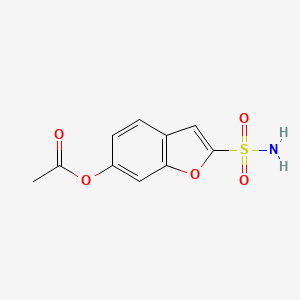

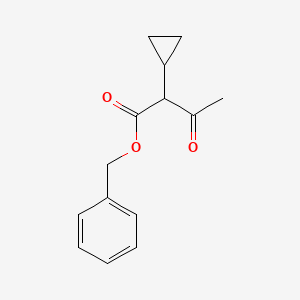
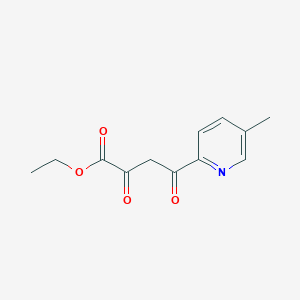

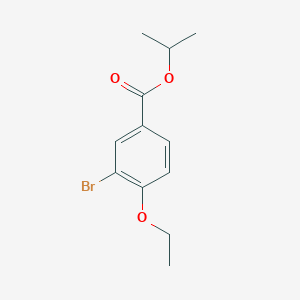
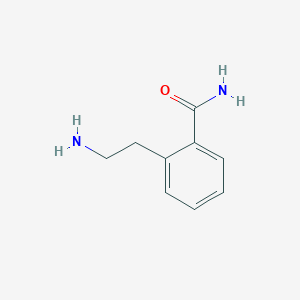
![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
![7-Bromo-2-[(4-hydroxypiperidin-1-yl)methyl]-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13878710.png)
